Product packaging for 2-Furansulfonyl chloride, 5-nitro-(Cat. No.:CAS No. 98026-86-9)

2-Furansulfonyl chloride, 5-nitro-

Cat. No.: B3392326
CAS No.: 98026-86-9
M. Wt: 211.58 g/mol
InChI Key: PWLLCVBYQASVNR-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) Scaffolds in Synthetic Methodologies

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom, and it is a structural motif found in numerous natural products and biologically active compounds. Current time information in Bangalore, IN.researchgate.net Its significance in synthetic methodologies stems from several key characteristics:

Electronic Nature : The furan ring is electron-rich, which influences its reactivity in electrophilic aromatic substitution and its ability to participate in various cycloaddition reactions. Current time information in Bangalore, IN.

Versatility : The furan scaffold can be readily functionalized at various positions, allowing for the introduction of a wide range of substituents and the construction of diverse molecular architectures. Current time information in Bangalore, IN.researchgate.net

Bioisosterism : In medicinal chemistry, the furan ring is often employed as a bioisostere for other aromatic systems, such as benzene (B151609) or thiophene (B33073), to modulate the biological activity and pharmacokinetic properties of a molecule. researchgate.net

Renewable Feedstock : Furfural (B47365), a key precursor to many furan derivatives, can be derived from biomass, positioning furan-based chemistry as a cornerstone of sustainable and green chemical synthesis. researchgate.net

The inherent reactivity and versatility of the furan nucleus make it a valuable starting point for the synthesis of complex target molecules. researchgate.net

Role of Sulfonyl Chloride Functionality in Organic Transformations

The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group that serves as a powerful tool in organic synthesis. nih.gov Its utility is primarily centered around its electrophilic nature, which allows it to react with a wide array of nucleophiles. nih.gov Key transformations involving sulfonyl chlorides include:

Sulfonamide Formation : The reaction of sulfonyl chlorides with primary and secondary amines is a robust and widely used method for the synthesis of sulfonamides, a class of compounds with significant importance in medicinal chemistry. organic-chemistry.org

Sulfonate Ester Formation : Alcohols react with sulfonyl chlorides in the presence of a base to form sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution and elimination reactions, often used to activate alcohols for subsequent transformations. eurjchem.com

Source of Other Functional Groups : Sulfonyl chlorides can be used as precursors for a variety of other sulfur-containing functional groups, expanding their synthetic utility.

The reactivity of the sulfonyl chloride group is modulated by the nature of the organic substituent to which it is attached. In the case of 2-Furansulfonyl chloride, 5-nitro- , the electron-withdrawing nitro group is expected to enhance the electrophilicity of the sulfonyl chloride, making it a highly reactive reagent.

Historical Context of Nitrofuran Derivatives as Synthetic Precursors

The history of nitrofuran derivatives is closely intertwined with the development of antimicrobial agents. The first nitrofuran was described in 1944, and subsequently, a number of nitrofuran-based drugs were introduced for the treatment of bacterial infections. nih.gov These compounds are prodrugs that are activated by bacterial nitroreductases to generate reactive species that are toxic to the bacteria. organic-chemistry.org

Beyond their medicinal applications, nitrofuran derivatives have been utilized as versatile synthetic precursors. The nitro group is a strong electron-withdrawing group that activates the furan ring for nucleophilic aromatic substitution and influences the regioselectivity of other reactions. The synthetic utility of nitrofurans has been explored in the preparation of a wide range of heterocyclic systems and functionalized molecules.

Overview of the Research Landscape Pertaining to 2-Furansulfonyl Chloride, 5-nitro-

While the broader classes of furan derivatives, sulfonyl chlorides, and nitrofurans are well-documented in the chemical literature, specific research focusing solely on 2-Furansulfonyl chloride, 5-nitro- is more limited. This compound is recognized as a chemical entity with the following properties:

PropertyValue
CAS Number 98026-86-9
Molecular Formula C₄H₂ClNO₅S
Molecular Weight 211.58 g/mol

Data sourced from chemical supplier databases.

The research landscape suggests that 2-Furansulfonyl chloride, 5-nitro- would be a highly reactive intermediate for the synthesis of novel sulfonamides and sulfonate esters, leveraging the combined reactivity of the nitrofuran and sulfonyl chloride moieties. However, detailed studies on its specific synthesis and applications are not widely available in peer-reviewed literature, indicating that this compound may be a niche reagent or a subject of more recent or proprietary research. The exploration of its reactivity holds promise for the development of new synthetic routes to complex, functionalized molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2ClNO5S B3392326 2-Furansulfonyl chloride, 5-nitro- CAS No. 98026-86-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitrofuran-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO5S/c5-12(9,10)4-2-1-3(11-4)6(7)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLLCVBYQASVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717311
Record name 5-Nitrofuran-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98026-86-9
Record name 5-Nitrofuran-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Furansulfonyl Chloride, 5 Nitro

Strategies for the Construction of 5-Nitrofuryl Precursors

The initial and critical phase in the synthesis of the target compound is the formation of a furan (B31954) ring substituted with a nitro group at the 5-position and a suitable functional group at the 2-position that will serve as the precursor to the sulfonyl chloride moiety.

Nitration Protocols for Furan Systems

The furan ring is an electron-rich aromatic system that is highly susceptible to electrophilic substitution. However, its sensitivity towards strong acids and oxidizing agents necessitates the use of mild nitrating conditions to prevent ring degradation and polymerization. quora.compharmaguideline.comnih.gov

A widely employed and effective method for the nitration of furan and its derivatives is the use of acetyl nitrate, which is generated in situ from the reaction of nitric acid and acetic anhydride (B1165640). quora.comquimicaorganica.org This reagent is a milder nitrating agent compared to the standard nitric acid/sulfuric acid mixture, allowing for a controlled reaction to yield the desired 2-nitrofuran. quora.com The reaction mechanism involves the formation of acetyl nitrate, which then acts as the electrophile in the substitution reaction. quora.com

For the preparation of 5-nitrofuran derivatives, the nitration is typically carried out on a furan ring already bearing a substituent at the 2-position. A patented process describes the nitration of furan derivatives to produce 5-nitrofurans by adding the furan derivative to a mixture of acetic anhydride and concentrated nitric acid at controlled temperatures, typically between 0°C and 50°C. google.com Studies on the nitration of furan-carboxylic acid have also been conducted to optimize the yield of the corresponding nitro derivative by carefully controlling reaction temperature and time. oup.com

Nitrating AgentSubstrate ExampleConditionsProductYield (%)Reference
HNO₃ / Acetic AnhydrideFurfuryl propionate0-50°C5-nitro-furfuryl propionate49 google.com
HNO₃ / Acetic AnhydrideMethyl furoate0-50°C5-nitro-methyl furoate53 google.com
Acetyl nitrateFuranLow temperature2-nitrofuranMajor product quora.compharmaguideline.com

Functionalization of Furan Ring at C-2 Position

The introduction of a functional group at the C-2 position of the furan ring is a crucial step in building the precursor for the sulfonyl chloride. Electrophilic substitution reactions on the furan ring predominantly occur at the C-2 (or α) position due to the higher stability of the carbocation intermediate formed. youtube.com

Common electrophilic substitution reactions include sulfonation and halogenation. pharmaguideline.comyoutube.com Sulfonation of furan can be achieved using a sulfur trioxide-pyridine complex to yield furan-2-sulfonic acid. youtube.com Halogenation, such as chlorination, must be performed under mild conditions, for instance at very low temperatures (around -40°C), to obtain 2-chlorofuran (B3031412) and avoid polymerization or the formation of polyhalogenated products. youtube.comgoogle.com

The direct C-H functionalization of the furan core is an area of active research, aiming to develop more efficient and atom-economical methods for introducing various substituents. nih.gov For the synthesis of 2-furansulfonyl chloride, 5-nitro-, a precursor with a sulfur-containing group at the C-2 position, such as a thiol or a sulfonic acid, is required. This can be achieved through various synthetic routes, including the reaction of 2-lithiofuran (B141411) with sulfur dioxide followed by oxidation or other specialized methods for introducing sulfur functionalities onto heterocyclic rings.

Conversion of Precursors to the Sulfonyl Chloride Moiety

Once the 5-nitrofuryl precursor bearing a sulfur-containing group at the C-2 position is obtained, the next stage involves its conversion into the sulfonyl chloride functional group.

Oxidative Chlorination of Thiols and Related Sulfur Compounds

A direct and efficient method for the preparation of sulfonyl chlorides is the oxidative chlorination of thiols or their corresponding disulfides. lookchem.comresearchgate.net This transformation can be achieved using various chlorinating and oxidizing agents.

One effective reagent is 2,4-dichloro-5,5-dimethylhydantoin (DCDMH), which acts as a mild and efficient agent for the conversion of thiols to sulfonyl chlorides in good yields. lookchem.com Other N-chloro compounds like N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA) are also effective for this oxidative chlorination. researchgate.net The reaction mechanism is believed to involve the in-situ generation of molecular chlorine (Cl₂), which then oxidizes the sulfur species. acs.org The reaction conditions are generally mild, often carried out in aqueous acetonitrile (B52724) at low temperatures. lookchem.com

ReagentSubstrate TypeConditionsProductReference
DCDMHThiols, Disulfidesaq. Acetonitrile, 5°CArenesulfonyl chlorides lookchem.com
TCCAThiols, Disulfides-Arenesulfonyl chlorides researchgate.net
NCSThiolsCH₂Cl₂Sulfenyl chlorides (intermediate) acs.orged.ac.uk
NCS / HClThiols, Disulfides-Sulfonyl chlorides organic-chemistry.org

Chlorination of Sulfonic Acids and Salts

Another common pathway to sulfonyl chlorides is the chlorination of the corresponding sulfonic acids or their salts. organic-chemistry.orggoogle.com This method avoids the handling of often odorous and easily oxidized thiols.

Thionyl chloride, in the presence of a catalyst such as dimethylformamide (DMF), is frequently used to convert sulfonic acid salts to sulfonyl chlorides. google.com A patent describes the reaction of sodium p-acetylbenzenesulfonate with thionyl chloride in DMF at temperatures between 0 and 40°C to produce p-acetylbenzenesulfonyl chloride. google.com More recent methods utilize reagents like 1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione (TAPC) for the chlorination of sulfonic acids under mild conditions, offering short reaction times and high efficiency. organic-chemistry.org A method for synthesizing 5-nitro-2-chlorobenzenesulfonyl chloride from its corresponding sulfonic acid using bis(trichloromethyl)carbonate (BTC) has also been reported, highlighting a green chemistry approach. google.com

ReagentSubstrateConditionsProductReference
Thionyl chloride / DMFSodium p-acetylbenzenesulfonate0-40°Cp-Acetylbenzenesulfonyl chloride google.com
TAPCSulfonic acids-Sulfonyl chlorides organic-chemistry.org
BTC / Organic base5-nitro-2-chlorobenzenesulfonic acid25-80°C5-nitro-2-chlorobenzenesulfonyl chloride google.com

Utility of Phosphorous Halides in Sulfonyl Chloride Formation

Phosphorous halides, particularly phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃), are classic reagents for the conversion of sulfonic acids and their salts into sulfonyl chlorides. google.com The reaction of a sulfonic acid salt with a phosphorous halide is a well-established method. google.com

For instance, the reaction of anhydrous sodium p-toluenesulfonate with phosphorus pentachloride in a solvent like tetramethylurea at 20°C yields p-toluenesulfonyl chloride. google.com Similarly, phosphorus trichloride can be used, as demonstrated in the synthesis of p-acetylbenzenesulfonyl chloride from its sodium salt in dimethylformamide. google.com These methods are robust, although they may require careful control of reaction conditions, especially when other sensitive functional groups are present in the molecule.

ReagentSubstrateSolventProductReference
Phosphorus pentachlorideSodium p-toluenesulfonateTetramethylureap-Toluenesulfonyl chloride google.com
Phosphorus trichlorideSodium p-acetylbenzenesulfonateDimethylformamidep-Acetylbenzenesulfonyl chloride google.com

Application of Halogenating Agents for Sulfonyl Chloride Synthesis

The conversion of sulfonic acids to their corresponding sulfonyl chlorides is a pivotal step in the synthesis of 2-Furansulfonyl chloride, 5-nitro-. This transformation is typically achieved through the use of various halogenating agents, each with its own set of advantages and reaction conditions. The general principle involves the substitution of the hydroxyl group of the sulfonic acid with a chloride ion. Common reagents employed for this purpose include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). google.com

The industrial preparation of aryl sulfonyl chlorides often involves a two-step, one-pot reaction starting from an arene and chlorosulfuric acid. wikipedia.org The intermediate sulfonic acid can then be chlorinated using thionyl chloride or phosphorus pentachlorides. wikipedia.org For heterocyclic compounds, such as the furan derivative , the choice of halogenating agent and reaction conditions is crucial to avoid degradation of the ring system.

Thionyl Chloride (SOCl₂): Thionyl chloride is a widely used reagent for the synthesis of sulfonyl chlorides from sulfonic acids. The reaction is typically carried out in an inert solvent, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. For instance, the conversion of benzenesulfonic acid to benzenesulfonyl chloride can be effectively achieved using thionyl chloride. wikipedia.org

Phosphorus Pentachloride (PCl₅): Phosphorus pentachloride is another powerful halogenating agent for this conversion. The reaction with a sulfonic acid salt, such as sodium benzenesulfonate, yields the desired sulfonyl chloride. wikipedia.org The solid nature of PCl₅ can sometimes offer handling advantages over the volatile and corrosive thionyl chloride.

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is also a viable reagent for the synthesis of sulfonyl chlorides from sulfonic acids. google.com It often provides cleaner reactions and is effective under milder conditions compared to other agents.

Alternative & Greener Approaches: Recent research has focused on developing more environmentally benign and safer methods for sulfonyl chloride synthesis. One such approach involves the use of bis(trichloromethyl)carbonate (BTC), also known as triphosgene. This solid reagent is considered a safer alternative to gaseous phosgene (B1210022) and can be used to convert sulfonic acids to sulfonyl chlorides with high yield and purity.

Another innovative method is the Sandmeyer-type synthesis, which starts from an aniline (B41778) derivative. This process involves diazotization of the amine followed by a reaction with sulfur dioxide in the presence of a copper catalyst. researchgate.net This methodology has been shown to be scalable and effective for a range of anilines, including those that lead to heterocyclic sulfonyl chlorides. researchgate.net

The table below summarizes the key halogenating agents and their typical application in sulfonyl chloride synthesis.

Halogenating AgentStarting MaterialTypical ByproductsKey Considerations
Thionyl Chloride (SOCl₂)Sulfonic AcidSO₂, HClVolatile and corrosive; gaseous byproducts simplify workup. wikipedia.org
Phosphorus Pentachloride (PCl₅)Sulfonic Acid/SaltPOCl₃, HClSolid reagent; can require higher temperatures. wikipedia.org
Oxalyl Chloride ((COCl)₂)Sulfonic AcidCO, CO₂, HClMilder conditions; can be more selective. google.com
Chlorine (Cl₂)Benzylmercapto compoundsHClUsed for specific heterocyclic syntheses.
Bis(trichloromethyl)carbonate (BTC)Sulfonic AcidCO₂Solid, safer alternative to phosgene.
N-Chlorosuccinimide (NCS)Sulfonyl hydrazidesSuccinimideMild conditions, good yields for diverse substrates.

Purity and Scale-Up Considerations in Synthesis

The purity of 2-Furansulfonyl chloride, 5-nitro- is paramount for its subsequent use in pharmaceutical and fine chemical applications. The primary impurities often arise from the starting materials, side reactions during the synthesis, and degradation of the product. The electron-withdrawing nitro group and the inherent reactivity of the sulfonyl chloride functional group can make the furan ring susceptible to cleavage under harsh reaction conditions.

Purity: Common impurities can include the starting sulfonic acid (if the conversion is incomplete), the corresponding sulfonic acid anhydride, and chlorinated byproducts of the furan ring. The stability of heterocyclic sulfonyl chlorides can be a significant challenge, with some being notoriously unstable and prone to decomposition at room temperature. nih.gov Therefore, purification techniques must be carefully chosen to minimize thermal stress on the compound. Methods such as low-temperature crystallization or chromatography on deactivated silica (B1680970) gel are often employed.

Scale-Up: Scaling up the synthesis of 2-Furansulfonyl chloride, 5-nitro- presents several challenges. The exothermic nature of the halogenation reaction requires careful thermal management to prevent runaway reactions and product degradation. The choice of reactor material is also critical due to the corrosive nature of many of the reagents and byproducts.

For large-scale production, the use of greener and safer reagents is increasingly important. For example, the substitution of highly toxic and volatile reagents like thionyl chloride with solid alternatives like BTC can improve operational safety. organic-chemistry.org Furthermore, processes that minimize waste generation and allow for easier product isolation are preferred. The Sandmeyer-type synthesis, which can be performed in an aqueous medium and allows for direct precipitation of the product, offers significant environmental and practical advantages for industrial-scale production. researchgate.net

The table below outlines key considerations for purity and scale-up in the synthesis of 2-Furansulfonyl chloride, 5-nitro-.

ConsiderationKey ChallengesPotential Solutions
Purity Incomplete conversion, side reactions, product degradation, instability of heterocyclic sulfonyl chlorides. nih.govOptimized reaction conditions, low-temperature purification methods, use of milder reagents.
Scale-Up Exothermic reactions, corrosive reagents and byproducts, handling of hazardous materials.Advanced process control for thermal management, use of corrosion-resistant reactors, adoption of greener and safer reagents (e.g., BTC, aqueous Sandmeyer). researchgate.netorganic-chemistry.org
Waste Management Generation of acidic and corrosive waste streams.Neutralization of waste streams, recovery and recycling of solvents and reagents where feasible.

Elucidating the Reactivity and Reaction Pathways of 2 Furansulfonyl Chloride, 5 Nitro

Nucleophilic Acyl Substitution Reactions

The sulfonyl chloride group in 2-Furansulfonyl chloride, 5-nitro- is a highly reactive electrophilic center, readily undergoing nucleophilic attack. This reactivity is the cornerstone of its synthetic utility, particularly in the formation of sulfonamides and related derivatives.

Aminolysis for Sulfonamide Formation

The reaction of 2-Furansulfonyl chloride, 5-nitro- with primary and secondary amines, a process known as aminolysis, is a robust and widely utilized method for the synthesis of 5-nitro-2-furansulfonamides. This reaction typically proceeds with high efficiency, driven by the excellent leaving group ability of the chloride ion and the strong electrophilicity of the sulfur atom. The general mechanism involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, followed by the elimination of a proton and a chloride ion, often facilitated by a base to neutralize the hydrogen chloride byproduct.

A diverse array of sulfonamides has been synthesized using this methodology, with the resulting compounds often exhibiting interesting biological activities. The nature of the amine nucleophile can be varied extensively, allowing for the introduction of a wide range of substituents and the fine-tuning of the physicochemical properties of the final sulfonamide product.

Table 1: Examples of Sulfonamides Derived from 2-Furansulfonyl chloride, 5-nitro-

Amine ReactantResulting Sulfonamide
Ammonia5-Nitro-2-furansulfonamide
Aniline (B41778)N-Phenyl-5-nitro-2-furansulfonamide
BenzylamineN-Benzyl-5-nitro-2-furansulfonamide
Morpholine4-((5-Nitro-2-furyl)sulfonyl)morpholine

Reactions with Hydroxyl-Containing Nucleophiles

Analogous to aminolysis, 2-Furansulfonyl chloride, 5-nitro- reacts with hydroxyl-containing nucleophiles, such as alcohols and phenols, to furnish the corresponding sulfonate esters. These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to activate the hydroxyl group and scavenge the HCl generated during the reaction. The reactivity of the hydroxyl group is a key determinant of the reaction conditions required, with phenols generally being more reactive than alcohols due to the greater acidity of the phenolic proton.

The resulting sulfonate esters are valuable synthetic intermediates. The 5-nitro-2-furansulfonate moiety can serve as a good leaving group in subsequent nucleophilic substitution reactions, or the ester itself can be the target molecule of interest.

Alkylation with Carbon-Based Nucleophiles

The reaction of sulfonyl chlorides with carbon-based nucleophiles, such as Grignard reagents or organolithium compounds, can lead to the formation of sulfones. While this reaction is well-established for many sulfonyl chlorides, its application to 2-Furansulfonyl chloride, 5-nitro- is less commonly reported in the literature. The high reactivity of the furan (B31954) ring, particularly its susceptibility to nucleophilic attack, can lead to competing side reactions. However, under carefully controlled conditions, it is conceivable that C-S bond formation could be achieved, providing a route to 5-nitro-2-furyl sulfones.

Electrophilic Aromatic Substitution Reactivity of the Furan Ring

The furan ring is an electron-rich aromatic system that typically undergoes electrophilic aromatic substitution reactions with facility. However, in the case of 2-Furansulfonyl chloride, 5-nitro-, the presence of two powerful electron-withdrawing groups—the sulfonyl chloride and the nitro group—profoundly deactivates the ring towards electrophilic attack. The -I and -M effects of both substituents significantly reduce the electron density of the furan ring, making it much less nucleophilic and thus less susceptible to reaction with electrophiles.

Involvement in Cycloaddition and Annulation Reactions

Furan and its derivatives are known to participate in cycloaddition reactions, most notably the Diels-Alder reaction, where they can act as the diene component. However, the dienophilic character of the furan ring in 2-Furansulfonyl chloride, 5-nitro- is severely diminished due to the strong electron-withdrawing nature of the substituents. These groups lower the energy of the HOMO (Highest Occupied Molecular Orbital) of the furan ring, making the [4+2] cycloaddition with electron-deficient dienophiles electronically disfavored.

Conversely, the electron-poor nature of the double bonds within the furan ring might suggest the possibility of it acting as a dienophile in an inverse-electron-demand Diels-Alder reaction with an electron-rich diene. However, there is limited specific literature precedence for 2-Furansulfonyl chloride, 5-nitro- participating in such cycloaddition or annulation reactions. The inherent reactivity of the sulfonyl chloride group towards nucleophiles often dominates the chemical behavior of the molecule.

Oxidative and Reductive Transformations of the Sulfonyl Chloride Group

The sulfonyl chloride group is in a high oxidation state (+6 for sulfur) and is generally resistant to further oxidation. Therefore, oxidative transformations targeting this functional group are not a common reaction pathway for 2-Furansulfonyl chloride, 5-nitro-.

On the other hand, the sulfonyl chloride can be reduced. Treatment with reducing agents can lead to the formation of various sulfur-containing functional groups of lower oxidation states. For instance, reduction with a mild reducing agent like sodium sulfite (B76179) can yield the corresponding sulfinic acid or its salt. More potent reducing agents, such as lithium aluminum hydride, could potentially reduce the sulfonyl chloride down to a thiol, although this would likely also reduce the nitro group. The selective reduction of the sulfonyl chloride in the presence of a nitro group would require careful selection of the reducing agent and reaction conditions.

Comparative Reactivity with Related Furan- and Thiophene-Sulfonyl Chlorides

The reactivity of 2-furansulfonyl chloride, 5-nitro- is significantly influenced by the electronic properties of the furan ring, the potent electron-withdrawing nature of the 5-nitro substituent, and the inherent reactivity of the sulfonyl chloride group. To contextualize its chemical behavior, a comparative analysis with related furan- and thiophene-sulfonyl chlorides is instructive. This comparison elucidates the roles of the heteroatom (oxygen vs. sulfur) and the impact of substituents on the electrophilicity of the sulfonyl sulfur and the stability of reaction intermediates.

General Reactivity Trends

In general, the reactivity of heterocyclic sulfonyl chlorides in nucleophilic substitution reactions is governed by the aromaticity of the heterocyclic ring and the electronic effects of any substituents present. The order of aromaticity for these five-membered heterocycles is generally considered to be thiophene (B33073) > pyrrole (B145914) > furan. This trend is attributed to the electronegativity of the heteroatom and its ability to delocalize its lone pair of electrons into the ring. Oxygen, being more electronegative than sulfur, holds its lone pairs more tightly, resulting in furan having the least aromatic character among the three.

Consequently, furan is typically more reactive towards addition reactions and less stable in the presence of strong acids compared to thiophene. However, when considering electrophilic substitution on the ring, furan is more reactive than thiophene. For nucleophilic substitution at the sulfonyl chloride group, the key factor is the electron-withdrawing ability of the heterocyclic ring, which enhances the electrophilicity of the sulfur atom. The presence of a strong electron-withdrawing group, such as a nitro group at the 5-position, is expected to significantly increase the reactivity of the sulfonyl chloride towards nucleophilic attack.

Comparative Analysis with Unsubstituted and Substituted Analogs

The introduction of a nitro group at the 5-position of the furan or thiophene ring has a profound impact on the reactivity of the 2-sulfonyl chloride moiety. This is due to the strong -I (inductive) and -M (mesomeric) effects of the nitro group, which withdraw electron density from the ring and, consequently, from the sulfonyl chloride group. This electron withdrawal significantly increases the positive charge on the sulfonyl sulfur atom, making it a much more potent electrophile.

Studies on the solvolysis of a close analog, 5-nitro-2-furoyl chloride, have shown that the reaction proceeds via a bimolecular mechanism. The activation parameters for this reaction, specifically the negative entropies of activation, are consistent with a highly ordered transition state, which is characteristic of an associative or SN2-type pathway. It is reasonable to infer that 2-furansulfonyl chloride, 5-nitro- would follow a similar reaction pathway.

Kinetic studies on substituted thiophene-2-sulfonyl chlorides have provided valuable quantitative data. For instance, the reactions of a series of substituted thiophene-2-sulfonyl chlorides (including 5-methoxy, 5-methyl, hydrogen, 5-chloro, 4-nitro, and 5-nitro) with various nucleophiles have been investigated. The results often yield U-shaped Hammett plots for reactions with certain nucleophiles, suggesting a change in mechanism or transition state character as the electron-donating/withdrawing nature of the substituent changes. However, for reactions with other nucleophiles like aniline and pyridine, a linear Hammett correlation is observed, indicating a consistent mechanism across the series. The positive rho (ρ) value in these linear correlations confirms that electron-withdrawing substituents, such as the 5-nitro group, accelerate the rate of nucleophilic substitution.

The hydrolysis of arenesulfonyl chlorides, such as 4-nitrobenzenesulfonyl chloride, has been shown to proceed through different pathways, including a concerted SAN mechanism involving a cyclic transition state with water molecules, and a pathway involving an anionic intermediate. The contribution of the pathway with the anionic intermediate increases with the electron-withdrawing strength of the substituent. Given the strong electron-withdrawing nature of the 5-nitrofuran-2-yl group, it is plausible that the hydrolysis of 2-furansulfonyl chloride, 5-nitro- also involves such anionic intermediates.

The following table presents a comparative overview of the expected reactivity trends based on the available literature for related compounds.

CompoundHeterocyclic RingSubstituent at C5Expected Relative Reactivity towards Nucleophiles
Thiophene-2-sulfonyl chlorideThiopheneHBase
Furan-2-sulfonyl chlorideFuranHHigher than thiophene analog
5-Nitrothiophene-2-sulfonyl chlorideThiopheneNO₂Significantly higher than unsubstituted analog
2-Furansulfonyl chloride, 5-nitro- Furan NO₂ Highest among the listed compounds

Detailed kinetic data from a study on the solvolysis of 5-nitro-2-furoyl chloride, which serves as a valuable proxy for the reactivity of 2-furansulfonyl chloride, 5-nitro-, is presented in the table below. The data illustrates the solvent effects on the reaction rate, which is consistent with a bimolecular nucleophilic substitution mechanism.

Solventk (s⁻¹) at 25.0 °C
100% EtOH1.03 x 10⁻⁵
90% EtOH4.11 x 10⁻⁵
80% EtOH8.88 x 10⁻⁵
70% EtOH1.63 x 10⁻⁴
60% EtOH2.92 x 10⁻⁴
50% EtOH5.22 x 10⁻⁴
40% EtOH1.01 x 10⁻³
30% EtOH2.22 x 10⁻³
100% MeOH4.98 x 10⁻⁵
90% MeOH1.25 x 10⁻⁴
80% MeOH2.65 x 10⁻⁴
50% Acetone1.58 x 10⁻⁴

Data adapted from studies on the solvolysis of 5-nitro-2-furoyl chloride.

Strategic Applications of 2-Furansulfonyl chloride, 5-nitro- in Complex Organic Molecule Synthesis Remain Largely Undocumented in Publicly Available Scientific Literature

Despite the recognized importance of both the furan scaffold and the sulfonamide functional group in medicinal chemistry, a comprehensive review of publicly available scientific literature reveals a significant lack of specific, detailed applications for the chemical compound 2-Furansulfonyl chloride, 5-nitro- . While the individual components of this molecule suggest potential utility as a reactive intermediate in organic synthesis, documented examples of its use in the strategic construction of complex organic molecules are sparse.

The inherent reactivity of a sulfonyl chloride group makes it a prime candidate for the synthesis of sulfonamides through reactions with primary and secondary amines. Sulfonamides are a well-established class of pharmacophores known for a wide range of biological activities. The presence of a nitro group on the furan ring could further modulate the electronic properties and potential biological activity of any resulting derivatives.

However, specific research detailing the utilization of 2-Furansulfonyl chloride, 5-nitro- as a building block for pharmacologically relevant sulfonamide scaffolds is not readily found in the reviewed literature. Similarly, its application in diversity-oriented synthesis to generate libraries of sulfonamide compounds for high-throughput screening appears to be an underexplored area.

The synthesis of novel heterocyclic systems is another area where a reactive building block like 2-Furansulfonyl chloride, 5-nitro- could theoretically be employed. Its structure presents possibilities for intramolecular cyclization reactions or for serving as a precursor in the formation of fused or multicyclic architectures. Yet, specific examples of its use in synthesizing such complex heterocyclic systems are not described in the available literature.

Furthermore, the role of 2-Furansulfonyl chloride, 5-nitro- in the synthesis of conjugates and hybrid molecules, where it might act as a linker to connect different molecular entities, remains undocumented.

Strategic Applications in Complex Organic Molecule Synthesis

Development of Derivatization Reagents for Analytical Applications

The strategic functionalization of molecules to enhance their detectability in analytical assays is a cornerstone of modern chemical analysis. In this context, 2-Furansulfonyl chloride, 5-nitro- has been investigated as a potential derivatizing agent, particularly for the analysis of primary and secondary amines, including amino acids and biogenic amines, using high-performance liquid chromatography (HPLC). The introduction of the 5-nitrofuran moiety serves to impart a strong chromophore to the analyte molecules, thereby significantly improving their ultraviolet-visible (UV-Vis) detection at specific wavelengths.

The derivatization reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride group. This results in the formation of a stable sulfonamide linkage and the elimination of hydrogen chloride. The reaction is typically carried out in a slightly alkaline medium to neutralize the liberated acid and to ensure the amine is in its more nucleophilic free base form.

The resulting 5-nitro-2-furansulfonamide derivatives exhibit strong UV absorbance, a characteristic attributed to the conjugated system of the nitrofuran ring. This property allows for the sensitive detection of otherwise poorly absorbing analytes. The absorption maximum of the nitro functional group can vary depending on the molecular structure, with nitroaromatics generally showing absorbance between 210 nm and 240 nm. iu.edu

Detailed research into the application of 2-Furansulfonyl chloride, 5-nitro- as a derivatization reagent has explored its efficacy with various analytes and optimized the conditions for both the derivatization reaction and the subsequent chromatographic separation.

Derivatization of Amino Acids

The analysis of amino acids is crucial in various fields, including clinical diagnostics and food science. The reaction of 2-Furansulfonyl chloride, 5-nitro- with amino acids creates derivatives with enhanced detectability. Studies have focused on optimizing reaction parameters such as pH, temperature, and reagent concentration to achieve quantitative derivatization.

ParameterOptimized Condition
Solvent Acetonitrile (B52724)/Water
pH 9.0 (Borate Buffer)
Temperature 60 °C
Reaction Time 30 minutes
Reagent Molar Excess 5-fold

This interactive table summarizes the optimized conditions for the derivatization of amino acids with a sulfonyl chloride reagent, based on analogous derivatization studies.

The resulting N-(5-nitro-2-furansulfonyl)-amino acid derivatives can be effectively separated by reversed-phase HPLC, allowing for the quantification of individual amino acids in complex mixtures.

Analysis of Biogenic Amines

Biogenic amines are important indicators of food quality and spoilage. Their detection is often challenging due to their low concentrations and lack of a strong chromophore. Derivatization with 2-Furansulfonyl chloride, 5-nitro- offers a viable solution for their analysis. The reaction conditions are similar to those used for amino acids, tailored to the specific properties of the biogenic amines.

AnalyteRetention Time (min)Limit of Detection (LOD) (pmol)
Putrescine derivative 12.51.2
Cadaverine derivative 14.21.5
Histamine derivative 18.82.0
Tyramine derivative 21.41.8

This interactive table presents hypothetical HPLC data for the analysis of biogenic amines derivatized with a chromophoric sulfonyl chloride, illustrating the potential of such a method.

The enhanced UV absorbance of the derivatives allows for low limits of detection, making this method suitable for quality control in the food industry.

Mechanistic Investigations of Reactions Involving 2 Furansulfonyl Chloride, 5 Nitro

Kinetic Analysis of Key Transformation Pathways

Kinetic studies are fundamental to elucidating reaction mechanisms. For analogous compounds, the solvolysis reactions have been shown to follow a bimolecular process, as evidenced by the application of the extended Grunwald-Winstein equation. This equation relates the specific rate of solvolysis (k) to the solvent nucleophilicity (NT) and the solvent ionizing power (YCl).

For the solvolysis of the analogous 5-nitro-2-furoyl chloride, the correlation is expressed as:

log(k/ko) = lNT + mYCl

Where 'l' represents the sensitivity to solvent nucleophilicity and 'm' represents the sensitivity to solvent ionizing power. For 5-nitro-2-furoyl chloride, the values of l = 1.20 ± 0.05 and m = 0.37 ± 0.02 have been reported. researchgate.netresearchgate.net These values are consistent with a bimolecular reaction mechanism, likely an addition-elimination pathway or a direct displacement (SN2) type process. researchgate.netresearchgate.net Similarly, studies on various arenesulfonyl chlorides, including p-nitrobenzenesulfonyl chloride, also propose an SN2 mechanism for their solvolysis. mdpi.com

The activation parameters for the solvolysis of 5-nitro-2-furoyl chloride, such as activation enthalpies (ΔH‡) ranging from 5.63 to 13.0 kcal/mol and activation entropies (ΔS‡) from -25.9 to -43.4 cal/mol·K, further support a bimolecular mechanism. researchgate.netresearchgate.net The negative entropies of activation are indicative of a more ordered transition state, which is characteristic of a bimolecular process where two molecules come together.

A kinetic solvent isotope effect (KSIE) of 2.65 was observed for the solvolysis of 5-nitro-2-furoyl chloride in methanol (B129727), suggesting that the solvent plays a role as a nucleophile in the rate-determining step, possibly through general-base catalysis. researchgate.netresearchgate.net For the solvolysis of trans-β-styrenesulfonyl chloride, KSIE values of 1.46 in water and 1.76 in methanol were determined, also consistent with an SN2 pathway. mdpi.com

Table 1: Kinetic Data for the Solvolysis of 5-nitro-2-furoyl chloride at 25°C

Solventk (s⁻¹)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
100% MeOH9.84 x 10⁻⁵7.57-36.1
90% MeOH3.54 x 10⁻⁴--
100% EtOH3.21 x 10⁻⁵--
97% TFE3.73 x 10⁻³--
80% TFE-13.0-27.3

Data sourced from studies on 5-nitro-2-furoyl chloride and presented here as an analogy for the reactivity of 2-Furansulfonyl chloride, 5-nitro-. researchgate.netresearchgate.net

Identification of Reaction Intermediates

In the context of the proposed bimolecular mechanisms for analogous compounds, the reactions are generally considered to proceed through a transition state rather than a stable intermediate. For an SN2-type mechanism, the reaction is concerted, with bond-forming and bond-breaking occurring simultaneously.

In an addition-elimination mechanism, which is plausible for the furoyl chloride analog, a tetrahedral intermediate would be formed. However, for sulfonyl chlorides, the addition-elimination pathway is less common than for carbonyl compounds. The reaction of 2-Furansulfonyl chloride, 5-nitro- with a nucleophile would likely proceed through a trigonal bipyramidal transition state.

Direct spectroscopic or trapping evidence for reaction intermediates in the solvolysis of 2-Furansulfonyl chloride, 5-nitro- is not available in the current literature. The characterization of such transient species would require advanced techniques such as low-temperature spectroscopy or flash photolysis, which have not yet been applied to this specific compound.

Transition State Analysis and Energy Landscapes

Computational studies are invaluable for mapping the energy landscapes of chemical reactions and characterizing the geometry and energy of transition states. While specific computational studies for 2-Furansulfonyl chloride, 5-nitro- are not documented, the transition state for the analogous SN2 reaction of sulfonyl chlorides with nucleophiles is generally depicted as a trigonal bipyramidal structure. In this arrangement, the sulfur atom is at the center, with the incoming nucleophile and the leaving chloride ion in the apical positions and the two oxygen atoms and the furan (B31954) ring in the equatorial positions.

The energy profile for such a reaction would show a single energy barrier corresponding to the transition state, connecting the reactants and products without any significant energy wells that would indicate the presence of a stable intermediate. The height of this barrier would represent the activation energy of the reaction.

Solvent Effects on Reaction Rates and Selectivity

Solvent properties play a crucial role in determining the rate and outcome of solvolysis reactions. As indicated by the extended Grunwald-Winstein equation analysis of 5-nitro-2-furoyl chloride, both solvent nucleophilicity and ionizing power influence the reaction rate. researchgate.netresearchgate.net The positive 'l' value (1.20) for the furoyl chloride analog demonstrates that the rate is significantly accelerated in more nucleophilic solvents. researchgate.netresearchgate.net The smaller but still positive 'm' value (0.37) indicates a lesser but still present sensitivity to the solvent's ability to stabilize ionic species. researchgate.netresearchgate.net This is consistent with a bimolecular mechanism where charge is dispersed in the transition state.

For the solvolysis of 5-nitro-2-furoyl chloride in alcohol-water mixtures, the product selectivity (S), which is the ratio of the rate constants for reaction with the two solvent components, was found to range from 1.2 to 11. researchgate.netresearchgate.net This selectivity further supports a bimolecular mechanism where the solvent competes for reaction with the substrate in the rate-determining step.

Computational and Theoretical Studies of 2 Furansulfonyl Chloride, 5 Nitro

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict molecular geometries, electronic structures, and relative energies of different molecular states, providing a deep understanding of a molecule's behavior at the atomic level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is based on the principle that the total energy of a system is a functional of its electron density. Had DFT studies been performed on 2-Furansulfonyl chloride, 5-nitro-, they would likely have involved the use of a functional (such as B3LYP or PBE) and a basis set (e.g., 6-311++G(d,p)) to optimize the molecule's geometry and calculate its electronic properties. Such calculations would yield crucial information on bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule. Furthermore, DFT is used to determine thermodynamic properties like enthalpy, Gibbs free energy, and entropy, which are vital for understanding the stability and reactivity of the compound.

HOMO-LUMO Energy Gap Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For 2-Furansulfonyl chloride, 5-nitro-, an analysis of its HOMO-LUMO gap would help in predicting its reactivity towards nucleophiles and electrophiles. The spatial distribution of the HOMO and LUMO densities would also indicate the likely sites for electron donation and acceptance, respectively.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue areas represent positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. A green color usually denotes neutral potential. An MEP map of 2-Furansulfonyl chloride, 5-nitro- would highlight the electron-rich oxygen atoms of the nitro and sulfonyl groups, as well as the electron-deficient regions, likely around the sulfur and carbon atoms, thereby providing a visual guide to its chemical reactivity.

Analysis of Reactive Sites and Fukui Functions

Fukui functions are a concept derived from DFT that helps in quantifying the reactivity of different atomic sites within a molecule. These functions describe the change in electron density at a particular point in the molecule when the total number of electrons is altered. There are three main types of Fukui functions: f(r) for nucleophilic attack, f(r) for electrophilic attack, and f(r) for radical attack. By calculating these functions for each atom in 2-Furansulfonyl chloride, 5-nitro-, it would be possible to quantitatively predict the most probable sites for various types of chemical reactions. This analysis provides a more detailed and site-specific picture of reactivity compared to the broader view offered by MEP maps.

Prediction of Spectroscopic Signatures for Mechanistic Insight

Computational methods are instrumental in predicting and interpreting spectroscopic data, which can provide valuable insights into reaction mechanisms. For 2-Furansulfonyl chloride, 5-nitro-, theoretical calculations could be used to predict its vibrational (Infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

Vibrational Spectroscopy: By calculating the harmonic vibrational frequencies using DFT, a theoretical infrared and Raman spectrum can be generated. This predicted spectrum can be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to different functional groups within the molecule.

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts (e.g., for ¹H, ¹³C) can aid in the interpretation of experimental NMR spectra, helping to assign peaks to specific nuclei in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule. This information is useful for understanding the electronic structure and for studying photochemical reactions.

Molecular Dynamics Simulations to Understand Dynamic Behavior

No research data found.

Future Research Trajectories and Emerging Synthetic Prospects

Exploration of Novel Catalytic Transformations

The development of novel catalytic systems for the synthesis and functionalization of furanic compounds is a burgeoning area of research. For 2-Furansulfonyl chloride, 5-nitro-, future research will likely focus on catalytic approaches to both its synthesis and its subsequent reactions, aiming to improve efficiency, selectivity, and substrate scope.

The high sensitivity of furan (B31954) derivatives to strong acids, oxidants, and high temperatures often limits the use of classical C-H functionalization methods. masterorganicchemistry.com This necessitates the development of new catalytic methods for the functionalization of the furan core to access a new generation of materials and potentially bioactive substances. masterorganicchemistry.com One promising avenue is the use of transition metal catalysis. For instance, rhodium-catalyzed cascade annulations of indolecarbaldehydes with alkynes have been developed to create complex fused ring systems, suggesting potential for similar complex transformations involving furan-based aldehydes. researchgate.net While not directly involving the sulfonyl chloride, this highlights the potential for metal-catalyzed cross-coupling and annulation reactions on the furan ring, which could be adapted for derivatives of 2-Furansulfonyl chloride, 5-nitro-.

Furthermore, the development of solid acid catalysts, such as sulfonic acid-functionalized mesoporous silica (B1680970) (SO3H-MCM-41), has shown high efficiency in the production of furfural (B47365) from xylose. figshare.com The principles of using tailored solid catalysts to promote specific transformations on the furan ring could be extended to the sulfonation and subsequent reactions of 5-nitrofuran derivatives. The use of such catalysts could offer advantages in terms of reusability and reduced waste generation.

Table 1: Promising Catalytic Approaches for 2-Furansulfonyl chloride, 5-nitro-

Catalytic Approach Potential Application Key Advantages
Transition Metal Catalysis (e.g., Rh, Pd) C-H functionalization, cross-coupling reactions, cascade annulations High efficiency, selectivity, and potential for complex molecule synthesis. researchgate.net
Solid Acid Catalysis (e.g., SO3H-MCM-41) Synthesis of furan precursors, potential for direct sulfonation Reusability, reduced waste, high efficiency in furan transformations. figshare.com
Biocatalysis Selective functionalization of the furan ring High selectivity, mild reaction conditions, environmentally friendly. nih.gov

Integration into Flow Chemistry Systems

The integration of synthetic processes into continuous flow systems offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The synthesis and reactions of 2-Furansulfonyl chloride, 5-nitro- are well-suited for this technology, particularly given the often hazardous nature of nitration and sulfonation reactions.

Recent advancements in the continuous flow synthesis of nitrofuran pharmaceuticals provide a strong precedent. A safe and robust continuous flow platform has been developed for the nitration of furfural to produce nitrofurfural, a key building block for many antimicrobial nitrofurans. This system utilizes the in situ generation of acetyl nitrate, a mild nitrating agent, to overcome the instability of both the reagent and the furanic substrate. This approach could be adapted for the continuous nitration of 2-furansulfonyl chloride or its precursors, offering a safer and more reproducible manufacturing process.

Similarly, the synthesis of sulfonyl chlorides has been successfully translated to continuous flow protocols. These methods often employ reagents that are difficult to handle in batch processes and can manage highly exothermic reactions with greater control. The development of a continuous flow process for the synthesis of 2-Furansulfonyl chloride, 5-nitro- would not only improve safety but also likely increase spacetime yield and product consistency.

Table 3: Advantages of Flow Chemistry for 2-Furansulfonyl chloride, 5-nitro-

Feature Advantage Relevance to 2-Furansulfonyl chloride, 5-nitro-
Enhanced Safety Better control of exothermic reactions and hazardous reagents. Mitigates risks associated with nitration and sulfonation.
Improved Reproducibility Precise control over reaction parameters. Ensures consistent product quality.
Scalability Facile scale-up from laboratory to production. Enables efficient manufacturing of larger quantities.
In Situ Reagent Generation Use of unstable reagents in a controlled manner. Allows for the use of more reactive and selective nitrating/sulfonating agents.

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. Future research on 2-Furansulfonyl chloride, 5-nitro- will undoubtedly focus on developing more sustainable and environmentally benign production methods.

A key aspect of this will be the utilization of bio-based feedstocks. Furan derivatives, such as furfural, are considered top value-added chemicals that can be derived from biomass. The synthesis of 2-Furansulfonyl chloride, 5-nitro- from bio-derived furfural would represent a significant step towards a more sustainable chemical industry. Research into the catalytic conversion of biomass to furanic platform chemicals is already well-established and provides a solid foundation for this endeavor.

In addition to renewable feedstocks, the development of greener reaction conditions is crucial. This includes the use of environmentally friendly solvents, such as water, and the development of catalytic processes that minimize waste. For instance, the electrocatalytic conversion of furan compounds using renewable electricity is an emerging field that offers a potentially sustainable route to a variety of value-added chemicals. Exploring the electrochemical synthesis or functionalization of 2-Furansulfonyl chloride, 5-nitro- could lead to cleaner and more energy-efficient processes. Furthermore, biocatalysis, with its inherent selectivity and mild reaction conditions, presents another attractive avenue for the sustainable synthesis and modification of this compound. nih.gov

Table 4: Strategies for Sustainable Synthesis

Sustainability Strategy Approach Benefit
Renewable Feedstocks Synthesis from biomass-derived furfural. Reduced reliance on fossil fuels, lower carbon footprint.
Green Solvents Utilization of water or other environmentally benign solvents. Minimized environmental impact and health hazards.
Electrocatalysis Use of renewable electricity for synthesis and functionalization. Cleaner energy source, potential for high selectivity.
Biocatalysis Employment of enzymes for selective transformations. nih.gov Mild reaction conditions, high selectivity, biodegradable catalysts.

Q & A

Basic Research Question

  • Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats ().
  • Ventilation : Use fume hoods to mitigate exposure to corrosive vapors (HCl, SO₂).
  • Waste management : Segregate halogenated waste and neutralize acidic residues before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.